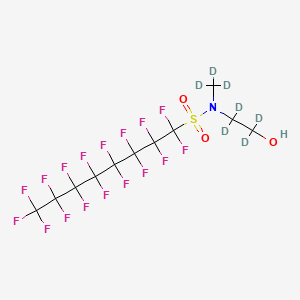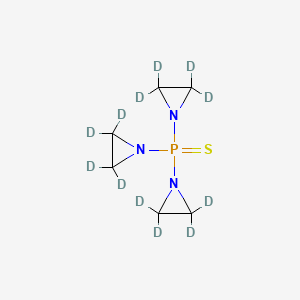
Triethylenethiophosphoramide-d12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylenethiophosphoramide-d12 is a deuterated analog of triethylenethiophosphoramide, a compound known for its use in various scientific research applications. The molecular formula of this compound is C6D12N3PS, and it has a molecular weight of 201.29 . This compound is often used as a stable isotope-labeled compound in research to study the behavior and metabolism of its non-deuterated counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethylenethiophosphoramide-d12 involves the incorporation of deuterium atoms into the molecular structure of triethylenethiophosphoramide. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The specific reaction conditions and reagents used can vary depending on the desired level of deuteration and the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is carefully controlled to ensure high purity and consistent deuteration levels. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and isotopic composition .
Análisis De Reacciones Químicas
Types of Reactions
Triethylenethiophosphoramide-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxide.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The aziridine rings in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield the corresponding oxide, while substitution reactions produce various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
Triethylenethiophosphoramide-d12 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the behavior of its non-deuterated counterpart in biological systems.
Medicine: Investigated for its potential use in cancer research due to its structural similarity to known anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Triethylenethiophosphoramide-d12 involves its ability to alkylate DNA. The compound forms cross-links with DNA molecules, which can interfere with DNA replication and transcription. This alkylation process is facilitated by the aziridine rings in the compound, which can undergo nucleophilic attack by DNA bases . The molecular targets of this compound include guanine bases in DNA, and the pathways involved in its action are related to DNA damage and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Triethylenethiophosphoramide: The non-deuterated analog of Triethylenethiophosphoramide-d12, used in similar research applications.
Thiotepa: A related compound with similar alkylating properties, used as an anticancer agent.
Tepa: The oxo analog of Thiotepa, also used in cancer research.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in studies requiring stable isotope labeling. The presence of deuterium atoms allows for precise tracking and analysis of the compound in various research applications, providing insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C6H12N3PS |
|---|---|
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
sulfanylidene-tris(2,2,3,3-tetradeuterioaziridin-1-yl)-λ5-phosphane |
InChI |
InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
Clave InChI |
FOCVUCIESVLUNU-LBTWDOQPSA-N |
SMILES isomérico |
[2H]C1(C(N1P(=S)(N2C(C2([2H])[2H])([2H])[2H])N3C(C3([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1CN1P(=S)(N2CC2)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)




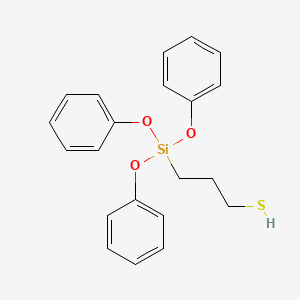
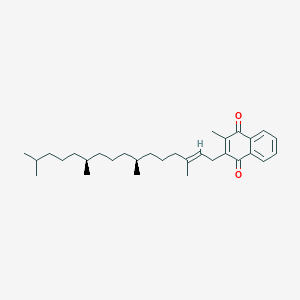
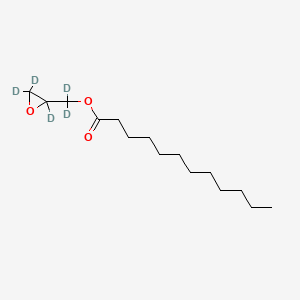

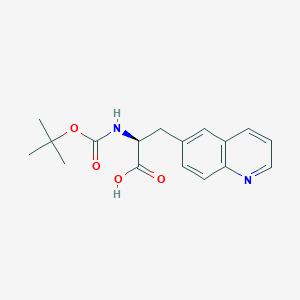


![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
